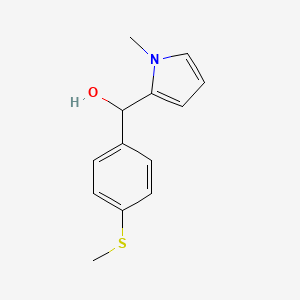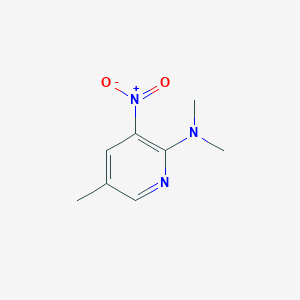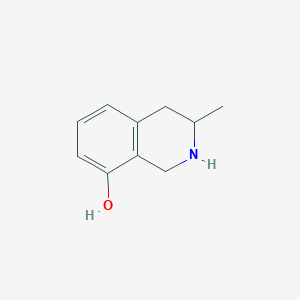
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. These compounds are part of the larger group of isoquinoline alkaloids, which are found in various natural products and have significant medicinal and pharmacological importance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies, such as multicomponent reactions (MCRs), are often employed to improve atom economy, selectivity, and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles and can be facilitated by catalysts or under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles, catalysts, or bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its role in treating neurodegenerative disorders and infections.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways . The compound’s ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
C(1)-Substituted 1,2,3,4-tetrahydroisoquinolines: These derivatives are key fragments of various alkaloids and bioactive molecules.
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h2-4,7,11-12H,5-6H2,1H3 |
Clave InChI |
WQXLOMWOVRTDHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13913490.png)
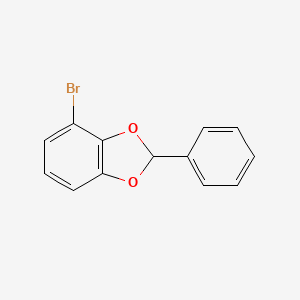
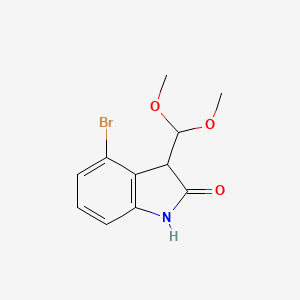


![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
